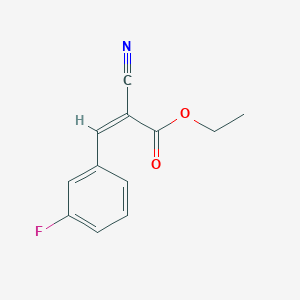

2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester

Description

2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester is an α-cyanoacrylate derivative characterized by a fluorinated aromatic substituent. The compound features a cyano group at the α-position of the acrylate backbone and a 3-fluorophenyl group at the β-position. Fluorine’s electronegativity imparts electron-withdrawing effects, influencing the electron density of the conjugated system and enhancing stability against nucleophilic attack. This structural motif is common in specialty polymers, pharmaceuticals, and agrochemical intermediates due to fluorine’s ability to improve metabolic stability and bioavailability .

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-7H,2H2,1H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAONHPSLKXRMO-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC(=CC=C1)F)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a three-step mechanism:

-

Deprotonation : The base abstracts a proton from the α-carbon of ethyl cyanoacetate, generating a resonance-stabilized enolate.

-

Nucleophilic Addition : The enolate attacks the carbonyl carbon of 3-fluorobenzaldehyde, forming a β-hydroxy intermediate.

-

Elimination : The β-hydroxy intermediate undergoes dehydration to yield the α,β-unsaturated nitrile product.

Typical conditions involve refluxing a mixture of 3-fluorobenzaldehyde (1.0 equiv) and ethyl cyanoacetate (1.2 equiv) in a polar aprotic solvent like ethanol or toluene, with catalytic piperidine (5–10 mol%). Reaction times range from 4 to 12 hours, yielding the product in 60–75% after recrystallization.

Limitations and Optimization

While cost-effective, this method suffers from moderate yields due to competing side reactions, such as self-condensation of the aldehyde. Optimizing the molar ratio (1:1.2 aldehyde to ethyl cyanoacetate) and using anhydrous solvents can improve efficiency.

Photo-Catalyzed Knoevenagel Condensation Using Hydrothermal Carbon Dots (HMF-CDs)

Recent advances in photocatalysis have enabled greener and higher-yielding syntheses. Hydrothermally synthesized carbon dots (HMF-CDs) derived from 5-hydroxymethylfurfural exhibit exceptional photoactivity, enhancing reaction rates and yields under UV irradiation.

Catalyst Preparation and Reaction Setup

HMF-CDs are prepared via hydrothermal treatment of 5-hydroxymethylfurfural at 200°C for 6 hours, yielding nanoparticles with abundant surface carboxyl and hydroxyl groups. For the Knoevenagel reaction:

-

Catalyst Loading : 10 mg of HMF-CDs per mmol of aldehyde.

-

Solvent System : Ethanol-water (1:1 v/v) to balance solubility and environmental impact.

-

Light Source : UV light (365 nm, 9 W) or ambient white light.

Under these conditions, the reaction between 3-fluorobenzaldehyde and ethyl cyanoacetate completes in 30 minutes, achieving yields up to 93%.

Mechanistic Insights

Alternative Synthetic Strategies

Multi-Step Synthesis via Thioacrylate Intermediates

A less common route involves synthesizing ethyl 2-cyano-3-methylthioacrylate as an intermediate, followed by amine displacement. For example:

-

Step 1 : Ethyl cyanoacetate reacts with carbon disulfide and dimethyl sulfate to form ethyl 2-cyano-3,3-dimethythioacrylate.

-

Step 2 : Thioacrylate intermediates undergo nucleophilic substitution with 3-fluorophenethylamine.

-

Step 3 : Final displacement with alkylamines yields target compounds.

While this method allows for modular functionalization, it requires harsh reagents (e.g., dimethyl sulfate) and multi-step purification, limiting practicality.

Patent-Based Approaches

A patented process for diarylacrylates involves reacting benzophenonimines with cyanoacetic acid esters. Though designed for diaryl products, adapting this method for mono-aryl systems like ethyl 2-cyano-3-(3-fluorophenyl)acrylate remains theoretically plausible but untested.

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Solvent | Time | Yield | Temperature |

|---|---|---|---|---|---|

| Conventional Knoevenagel | Piperidine | Ethanol | 4–12 h | 60–75% | Reflux (78°C) |

| Photo-Catalyzed (HMF-CDs) | HMF-CDs + UV | Ethanol-H2O (1:1) | 30 min | 80–93% | Room temp |

| Multi-Step Synthesis | Dimethyl sulfate | Toluene | 24–48 h | 40–50% | 60–80°C |

The photo-catalyzed method outperforms others in yield and reaction time, aligning with green chemistry principles.

Characterization and Analytical Validation

Synthetic products are validated using spectroscopic techniques:

-

1H NMR : Characteristic signals include a singlet for the α,β-unsaturated proton (δ 8.15–8.40 ppm) and quartets for the ethyl group (δ 4.30–4.42 ppm).

-

13C NMR : Peaks at δ 160–165 ppm confirm the ester carbonyl, while nitrile carbons appear at δ 115–117 ppm.

-

IR Spectroscopy : Strong absorptions at ~2200 cm⁻¹ (C≡N) and 1700 cm⁻¹ (C=O) validate the structure .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 2-Propenoic acid, 2-carboxy-3-(3-fluorophenyl)-, ethyl ester.

Reduction: 2-Propenoic acid, 2-amino-3-(3-fluorophenyl)-, ethyl ester.

Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups enable it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids.

- Reduction: The cyano group can be reduced to an amine group.

- Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Biology

Research indicates that this compound exhibits significant biological activity , making it a candidate for further exploration in medicinal chemistry. Studies have shown its potential in:

- Antimicrobial Activity: Derivatives of this compound have demonstrated effective inhibition against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL.

| Compound | MIC (μg/mL) | Bacterial Strains Tested |

|---|---|---|

| Derivative A | 0.22 | Staphylococcus aureus |

| Derivative B | 0.25 | Escherichia coli |

- Anticancer Research: The compound is being investigated for its anticancer properties, particularly through its interactions with biomolecules and potential effects on cancer cell lines.

Medicine

In medicinal chemistry, the compound is explored for its potential use as a pharmacophore in drug development. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets .

Industrial Applications

The compound is also utilized in the production of polymers and advanced materials due to its reactive nature. It can be incorporated into copolymers that possess unique properties suitable for various applications, including coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of several derivatives of 2-propenoic acid, revealing that modifications to the structure significantly enhanced efficacy against bacterial strains. This suggests potential applications in developing new antibiotics.

Case Study 2: Polymer Development

Research on copolymers containing this compound showed promising results in creating materials with enhanced UV stability and mechanical properties, making them suitable for applications in packaging and coatings .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the fluorophenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Ethyl 2-Cyano-3-(2-Furanyl)Acrylate (C₁₀H₉NO₃, )

- Substituent : 2-Furanyl (oxygen-containing heterocycle).

- Impact : The furan ring introduces electron-rich π-conjugation, reducing electrophilicity compared to the fluorophenyl analogue. This lowers reactivity in Michael addition reactions but enhances UV absorption due to extended conjugation .

- Applications: Suitable for light-sensitive materials or as a monomer in conductive polymers.

Ethyl (2E)-2-Cyano-3-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Acrylate (C₁₈H₂₂BNO₄, )

- Substituent : Boron-containing dioxaborolane.

- Impact : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the fluorophenyl compound. The bulky tetramethyl groups increase steric hindrance, slowing polymerization .

- Applications : Intermediate in synthesizing biaryl structures for OLEDs or pharmaceuticals.

2-Propenoic Acid, 2-Cyano-3-(3,5-Difluorophenyl)-, Ethyl Ester (C₁₂H₉F₂NO₂, )

- Substituent : 3,5-Difluorophenyl.

- Impact : Dual fluorine atoms amplify electron-withdrawing effects, increasing the acrylate’s electrophilicity. This enhances reactivity in nucleophilic additions but may reduce solubility in polar solvents due to higher lipophilicity .

- Applications: Potential use in high-performance adhesives or as a fluorinated drug intermediate.

Physical and Chemical Properties

- Key Observations :

- Fluorine substitution correlates with higher density and molecular weight.

- Boron-containing analogues (e.g., ) exhibit significantly higher molecular weights (~311.2 g/mol) due to the dioxaborolane group.

Biological Activity

2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester (CAS No. 1261945-15-6) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other relevant activities.

- Molecular Formula: C₁₂H₁₀FNO₂

- Molecular Weight: 221.22 g/mol

- IUPAC Name: Ethyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate

- Synonyms: Ethyl α-cyanocinnamate, Ethyl 2-cyanocinnamate

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-propenoic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this ester showed effective inhibition against various bacterial strains.

| Compound | MIC (μg/mL) | Bacterial Strains Tested |

|---|---|---|

| 2-Propenoic Acid Derivative A | 0.22 | Staphylococcus aureus |

| 2-Propenoic Acid Derivative B | 0.25 | Escherichia coli |

These results indicate that modifications to the structure can enhance antimicrobial efficacy, making these compounds potential candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of 2-propenoic acid derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC₅₀ (μM) | Activity Description |

|---|---|---|

| A549 | 0.0517 | Strong antitumor activity |

| HeLa | 0.075 | Moderate antitumor activity |

| HepG-2 | 0.060 | Significant cytotoxicity |

The low IC₅₀ values suggest potent activity against lung and cervical cancer cells, indicating potential for therapeutic applications in oncology .

The biological activity of 2-propenoic acid derivatives is attributed to their ability to interact with cellular targets involved in key pathways such as apoptosis and cell cycle regulation. Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives against clinical isolates of bacteria. The results showed that certain modifications enhanced activity against resistant strains, highlighting the importance of structural optimization in drug design.

- Cytotoxicity Assays : In a comparative study, the cytotoxic effects of 2-propenoic acid derivatives were assessed against normal human fibroblasts and various cancer cell lines using MTT assays. The findings indicated that while some derivatives exhibited significant cytotoxicity towards cancer cells, they remained non-toxic to normal cells at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-cyano-3-(3-fluorophenyl)acrylic acid ethyl ester?

- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between a fluorophenyl aldehyde derivative and cyanoacetic acid ethyl ester. Evidence from similar fluorinated acrylates (e.g., 4-fluorocinnamic acid ethyl ester) suggests using sodium ethoxide (NaOEt) in ethanol as a catalyst, with reflux conditions (70–80°C) for 6–12 hours . Reaction monitoring via TLC or HPLC is critical to optimize yield, as excessive heating may promote side reactions like ester hydrolysis.

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of the fluorophenyl ring (e.g., aromatic protons at δ 7.2–7.8 ppm) and the cyano group (C≡N stretching absence in H NMR but detectable via C at ~115 ppm).

- IR : Strong absorbance at ~2220 cm (C≡N stretch) and 1700–1750 cm (ester C=O stretch) .

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) should match the molecular formula (CHFNO), with a predicted molecular weight of 219.07 g/mol .

Q. How does the 3-fluorophenyl substituent influence the compound’s electronic properties?

- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the α,β-unsaturated ester system, enhancing reactivity in Michael additions or Diels-Alder reactions. Computational studies (e.g., DFT) can quantify this effect by analyzing LUMO energy levels, which are typically lowered by ~0.5 eV compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar cyanoacrylate esters?

- Methodological Answer : Contradictions often arise from variations in catalyst concentration, solvent polarity, or moisture content. For example, NaOEt concentration exceeding 5 mol% may accelerate side reactions, reducing yield . Systematic optimization via Design of Experiments (DoE) frameworks, such as varying catalyst loading (1–10 mol%) and solvent (ethanol vs. THF), can identify robust conditions .

Q. What strategies are recommended for separating stereoisomers formed during synthesis?

- Methodological Answer : If geometric isomers (E/Z) form, chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) or recrystallization using hexane/ethyl acetate gradients can achieve separation. Evidence from related cinnamate esters shows that Z-isomers often exhibit lower solubility in polar solvents . For enantiomers, asymmetric catalysis (e.g., organocatalysts) may suppress undesired stereochemistry during synthesis .

Q. What computational approaches predict the reactivity of the cyano and fluorophenyl groups in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attacks. For instance, the cyano group’s electron-withdrawing effect directs nucleophiles to the β-carbon, while the fluorophenyl ring’s meta-substitution minimizes steric hindrance. Fukui indices derived from DFT outputs quantify site-specific electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.